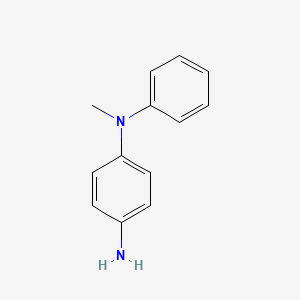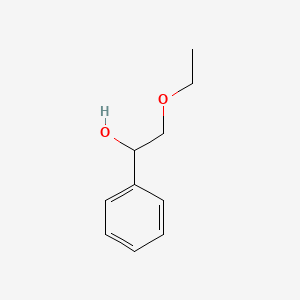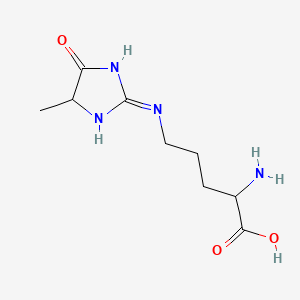
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is a specialized compound used primarily in proteomics research. It is an isotope-labeled derivative of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. The compound’s molecular formula is C9H10D6N4O3, and it has a molecular weight of 234.29 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 involves the incorporation of deuterium atoms into the L-Ornithine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The production is monitored through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
科学研究应用
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in proteomics to study protein structure, function, and interactions.
Medicine: Utilized in metabolic studies to understand the role of ornithine in various physiological processes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products
作用机制
The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .
相似化合物的比较
Similar Compounds
L-Ornithine-d6: Another isotope-labeled derivative of L-Ornithine, used for similar applications.
L-Ornithine-d2: A partially deuterated form of L-Ornithine.
L-Ornithine-15N2: An isotope-labeled compound with nitrogen-15 labeling.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements compared to other isotope-labeled derivatives .
属性
分子式 |
C9H16N4O3 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |
InChI 键 |
KGQMQNPFMOBJCY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
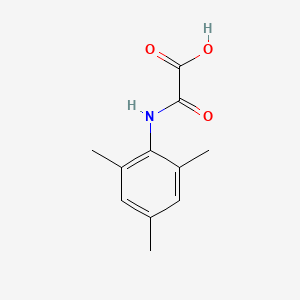
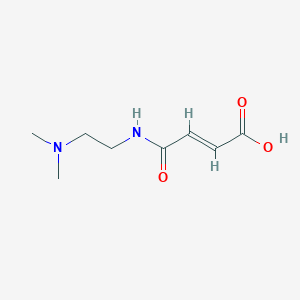
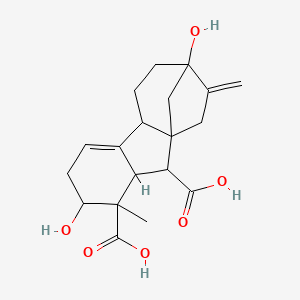
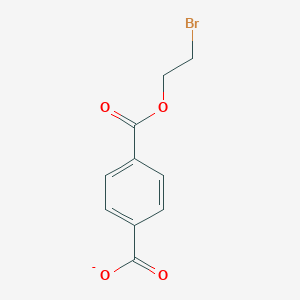

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)
![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
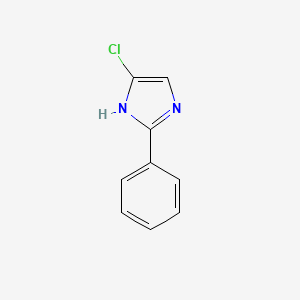
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
